molecular formula C20H38NiO4 B12802667 2-Ethyl-2-methylheptanoate;nickel(2+) CAS No. 51818-56-5

2-Ethyl-2-methylheptanoate;nickel(2+)

Cat. No.: B12802667
CAS No.: 51818-56-5
M. Wt: 401.2 g/mol
InChI Key: GVAGPTZSOXOSAK-UHFFFAOYSA-L
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Description

2-Ethyl-2-methylheptanoate;nickel(2+) is a nickel(II) carboxylate complex formed by the coordination of nickel ions with the ester 2-ethyl-2-methylheptanoate. Such compounds are often used in catalysis, electroplating, or as precursors for nickel-based nanomaterials.

The ester component, 2-ethyl-2-methylheptanoate, shares structural similarities with Ethyl 2-acetylheptanoate (CAS 24317-94-0), which has a branched alkyl chain and ester functionality but differs in substituents (acetyl vs. ethyl-methyl groups) . This structural variation may influence the solubility, stability, and reactivity of the corresponding nickel complex.

Properties

CAS No.

51818-56-5

Molecular Formula

C20H38NiO4

Molecular Weight

401.2 g/mol

IUPAC Name

2-ethyl-2-methylheptanoate;nickel(2+)

InChI

InChI=1S/2C10H20O2.Ni/c2*1-4-6-7-8-10(3,5-2)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2

InChI Key

GVAGPTZSOXOSAK-UHFFFAOYSA-L

Canonical SMILES

CCCCCC(C)(CC)C(=O)[O-].CCCCCC(C)(CC)C(=O)[O-].[Ni+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methylheptanoate typically involves the esterification of 2-Ethyl-2-methylheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-2-methylheptanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methylheptanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Ethyl-2-methylheptanoic acid.

    Reduction: 2-Ethyl-2-methylheptanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-2-methylheptanoate;nickel(2+) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metal ion transport.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fragrances, flavorings, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylheptanoate;nickel(2+) involves the interaction of the nickel ion with various molecular targets. Nickel(2+) can bind to enzymes and proteins, altering their structure and function. This binding can inhibit enzyme activity or disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Nickel Compounds and Related Esters
Compound Structure Type Key Applications/Effects Detection Limits (Ni) Occupational Exposure Limits (OELs)
2-Ethyl-2-methylheptanoate;nickel(2+) Nickel carboxylate Catalysis, material synthesis (inferred) ~0.1–1.0 µg/m³ Not explicitly listed
Hexaaquanickel(II) chloride Coordination complex Electroplating, precursor for nickel salts N/A 0.1 mg/m³ (Ni, general OEL)
Nickel oxide (NiO) Inorganic compound Ceramics, batteries ~0.05 µg/m³ 0.01 mg/m³ (EU)
Ethyl 2-acetylheptanoate Organic ester Solvent, intermediate in organic synthesis N/A No significant hazards reported



Key Observations:

  • Toxicity: Nickel compounds generally exhibit higher toxicity than their organic ester counterparts.

Environmental and Analytical Data

Table 2: Environmental Persistence and Detection
Compound Ambient Air Concentration (Annual Avg.) Analytical Detection Limit
Nickel and compounds (general) 0.5–2.0 ng/m³ (Sarnia area) 0.1 µg/m³ (ICP-MS)
Nickel carboxylates Not reported ~0.5 µg/m³ (estimated)
  • Nickel carboxylates are likely less volatile than parent esters (e.g., Ethyl 2-acetylheptanoate) due to ionic character but may contribute to nickel ion release in aqueous environments .

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